molecular formula C22H23N3O2 B10884289 1-(Naphthalen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine

1-(Naphthalen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B10884289
M. Wt: 361.4 g/mol
InChI Key: RTSMPTICRHFMHY-UHFFFAOYSA-N
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Description

1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthylmethyl group and a nitrobenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves the following steps:

    Formation of the Naphthylmethyl Intermediate: The synthesis begins with the preparation of the naphthylmethyl intermediate. This can be achieved through the reaction of naphthalene with a suitable alkylating agent under acidic conditions.

    Nitration of Benzyl Group: The next step involves the nitration of the benzyl group. This is typically done by reacting benzyl chloride with nitric acid in the presence of a catalyst.

    Coupling Reaction: The final step is the coupling of the naphthylmethyl intermediate with the nitrated benzyl group in the presence of piperazine. This reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl or naphthyl derivatives.

Scientific Research Applications

1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-NAPHTHYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the nitro group, which may result in different biological activities.

    1-(1-NAPHTHYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE: Similar structure but with the nitro group in a different position, potentially altering its reactivity and applications.

Uniqueness

1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C22H23N3O2/c26-25(27)21-9-3-5-18(15-21)16-23-11-13-24(14-12-23)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2

InChI Key

RTSMPTICRHFMHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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